4-Bromo-2-nitro-6-(trimethoxymethyl)aniline
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Overview
Description
4-Bromo-2-nitro-6-(trimethoxymethyl)aniline is an organic compound with the molecular formula C10H13BrN2O5 and a molecular weight of 321.13 g/mol . This compound is characterized by the presence of a bromine atom, a nitro group, and a trimethoxymethyl group attached to an aniline ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-nitro-6-(trimethoxymethyl)aniline typically involves the nitration of 4-bromo-2-(trimethoxymethyl)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors with automated temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and safety of the process. The final product is typically purified through recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-nitro-6-(trimethoxymethyl)aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Reduction: 4-Bromo-2-amino-6-(trimethoxymethyl)aniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: Corresponding aldehydes or carboxylic acids.
Scientific Research Applications
4-Bromo-2-nitro-6-(trimethoxymethyl)aniline is utilized in various scientific research fields, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-nitro-6-(trimethoxymethyl)aniline depends on its chemical reactivity. The nitro group can undergo reduction to form an amino group, which can interact with biological targets such as enzymes and receptors. The bromine atom and trimethoxymethyl group can also participate in various chemical reactions, influencing the compound’s overall reactivity and interaction with molecular targets .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-nitro-6-(trifluoromethyl)aniline: Similar structure but with a trifluoromethyl group instead of a trimethoxymethyl group.
4-Bromo-N,N-dimethylaniline: Contains a dimethylamino group instead of a nitro and trimethoxymethyl group.
Uniqueness
4-Bromo-2-nitro-6-(trimethoxymethyl)aniline is unique due to the presence of the trimethoxymethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific research and industrial applications .
Properties
IUPAC Name |
4-bromo-2-nitro-6-(trimethoxymethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O5/c1-16-10(17-2,18-3)7-4-6(11)5-8(9(7)12)13(14)15/h4-5H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMUBJFHIUKWQBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=C(C(=CC(=C1)Br)[N+](=O)[O-])N)(OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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